Clemastine hydrochloride

Histamine H1 receptor Radioligand binding assay Receptor pharmacology

Clemastine hydrochloride (CAS 2648861-08-7, C₂₁H₂₇Cl₂NO, MW 380.3 g/mol) is the hydrochloride salt of clemastine, a chiral first-generation ethanolamine-derivative histamine H1 receptor antagonist. As the hydrochloride salt form of the widely prescribed antihistamine clemastine fumarate (CAS 14976-57-9), this compound retains the identical active pharmaceutical moiety—(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine—while offering distinct physicochemical properties relevant to research formulation.

Molecular Formula C21H27Cl2NO
Molecular Weight 380.3 g/mol
CAS No. 2648861-08-7
Cat. No. B6616168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine hydrochloride
CAS2648861-08-7
Molecular FormulaC21H27Cl2NO
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl
InChIInChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1
InChIKeyZLCKTGDSSBWLQE-MUCZFFFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clemastine Hydrochloride (CAS 2648861-08-7): First-Generation Ethanolamine H1 Antagonist for Research and Repurposing Applications


Clemastine hydrochloride (CAS 2648861-08-7, C₂₁H₂₇Cl₂NO, MW 380.3 g/mol) is the hydrochloride salt of clemastine, a chiral first-generation ethanolamine-derivative histamine H1 receptor antagonist [1]. As the hydrochloride salt form of the widely prescribed antihistamine clemastine fumarate (CAS 14976-57-9), this compound retains the identical active pharmaceutical moiety—(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine—while offering distinct physicochemical properties relevant to research formulation [2]. Beyond its established antiallergic indications, clemastine has emerged as a high-interest probe molecule in multiple sclerosis remyelination research, autophagy modulation, anti-SARS-CoV-2 screening, and P2X7 receptor pharmacology [2].

Why Clemastine Hydrochloride Cannot Be Simply Interchanged with Clemastine Fumarate or Other In-Class Antihistamines


Substitution of clemastine hydrochloride with clemastine fumarate or alternative first-generation antihistamines introduces quantifiable risks across multiple dimensions. First, salt form interchange alters active moiety content per unit mass: the hydrochloride (MW 380.3) delivers approximately 21% more clemastine free base per gram than the fumarate (MW 460.0), creating dosing non-equivalence if substituted without gravimetric correction . Second, the aqueous solubility profiles diverge substantially—clemastine fumarate is practically water-insoluble (<1 mg/mL in unbuffered aqueous systems), whereas the hydrochloride salt exhibits meaningfully higher aqueous solubility, directly impacting formulation development and in vitro assay design [1]. Third, within the ethanolamine antihistamine class, clemastine displays a receptor selectivity signature that cannot be generalized from diphenhydramine or chlorpheniramine: its H1 receptor binding affinity (Ki = 0.23–0.26 nM) substantially exceeds that of both diphenhydramine (Ki = 11.9 nM) and chlorpheniramine (Ki = 1.4 nM), while its CYP2D6 inhibitory potency (Ki ≈ 2 μM) is approximately 5.5-fold greater than that of diphenhydramine or chlorpheniramine (Ki ≈ 11 μM), with direct implications for drug-drug interaction risk in polypharmacy contexts [2][3]. These quantifiable differences mean that in-class or salt-form substitution cannot be performed without introducing measurable experimental or therapeutic variance.

Quantitative Differentiation Evidence for Clemastine Hydrochloride vs. Closest Analogs and In-Class Comparators


H1 Receptor Binding Affinity: Clemastine vs. Diphenhydramine and Chlorpheniramine

Clemastine demonstrates substantially higher affinity for the histamine H1 receptor compared to the structurally related ethanolamine diphenhydramine and the alkylamine chlorpheniramine. In a head-to-head radioligand displacement assay using [³H]-pyrilamine as the tracer on guinea pig brain H1 receptors, clemastine exhibited a Ki of 0.23 ± 0.1 nM, representing 52-fold higher affinity than diphenhydramine (Ki = 11.9 ± 2.9 nM) and 6-fold higher affinity than chlorpheniramine (Ki = 1.4 ± 0.3 nM) [1]. These values were generated within the same experimental system, eliminating inter-study variability. An independent source confirms clemastine H1 Ki = 0.26 nM using alternative assay methodology [2].

Histamine H1 receptor Radioligand binding assay Receptor pharmacology

Functional Cellular H1 Antagonism: Clemastine Outperforms Chlorpheniramine and Diphenhydramine in HL-60 Calcium Mobilization

In a functional assay measuring histamine-induced intracellular calcium [Ca²⁺]ᵢ rise in HL-60 promyelocytic leukemia cells, clemastine (as fumarate) inhibited the response with an IC₅₀ of 3 nM. Under identical assay conditions, chlorpheniramine exhibited an IC₅₀ of 20 nM (6.7-fold less potent) and diphenhydramine an IC₅₀ of 100 nM (33-fold less potent) [1]. This functional potency hierarchy (clemastine > chlorpheniramine >> diphenhydramine) corroborates the receptor binding data and demonstrates that clemastine's affinity advantage translates into enhanced functional antagonism at the cellular level.

Functional H1 antagonism Calcium mobilization assay HL-60 cells

CYP2D6 Inhibition Potency: Clemastine as a Significantly Stronger Inhibitor than Diphenhydramine or Chlorpheniramine

In a head-to-head in vitro characterization of CYP2D6 inhibition using human cDNA-expressed CYP2D6 microsomes with bufuralol as the probe substrate, clemastine demonstrated a Ki of approximately 2 μM, making it the most potent CYP2D6 inhibitor among the six classic H1 antihistamines tested. By contrast, diphenhydramine and chlorpheniramine exhibited Ki values of approximately 11 μM each—approximately 5.5-fold weaker inhibition [1]. The study also demonstrated that clemastine's CYP2D6-inhibitory concentration falls within the range of expected hepatic blood concentrations, indicating potential clinical relevance for drug-drug interactions with CYP2D6 substrates (e.g., β-blockers, antidepressants, opioids) [1].

CYP2D6 inhibition Drug-drug interaction Hepatic metabolism

Clinical Remyelination Efficacy: Clemastine Is the Only Antihistamine with Phase 2 Evidence for Promoting Myelin Repair in Multiple Sclerosis

Clemastine fumarate is the only antihistamine to have demonstrated statistically significant remyelination efficacy in a randomized, double-blind, placebo-controlled clinical trial. In the ReBUILD crossover trial (NCT02040298) involving 50 patients with relapsing multiple sclerosis and chronic demyelinating optic neuropathy, clemastine fumarate (5.36 mg orally twice daily) reduced the primary endpoint—P100 latency delay on full-field visual evoked potential (VEP)—by 1.7 ms/eye (95% CI 0.5–2.9; p = 0.0048) [1][2]. No other H1 antihistamine (including diphenhydramine, chlorpheniramine, loratadine, or cetirizine) has been evaluated in a comparable remyelination trial. The mechanism is attributed to clemastine's antagonism of muscarinic M1 acetylcholine receptors (mAChR Ki = 16 nM), which promotes oligodendrocyte progenitor cell (OPC) differentiation—an off-target effect not shared by most other antihistamines [3].

Remyelination Multiple sclerosis Oligodendrocyte differentiation

Active Moiety Content and Physicochemical Differentiation: Hydrochloride vs. Fumarate Salt Form

Clemastine hydrochloride (MW 380.3 g/mol) provides approximately 1.21-fold more clemastine free base (MW 343.17 g/mol) per unit mass compared to clemastine fumarate (MW 459.97 g/mol), based on the molecular weight of the respective salt forms [1]. This means that 100 mg of clemastine hydrochloride delivers the same active moiety as approximately 121 mg of clemastine fumarate. Additionally, the hydrochloride salt exhibits different aqueous solubility behavior: clemastine fumarate is classified as practically insoluble in water (<1 mg/mL in unbuffered aqueous solution, with maximum concentrations <3 mg/mL in water at 25 °C), necessitating organic acid solubilizing agents (e.g., fumarate, maleate, citrate) to achieve therapeutically relevant solution concentrations [2]. The hydrochloride salt form offers enhanced aqueous solubility, which may simplify dissolution-dependent formulation and in vitro assay preparation workflows [2].

Salt form selection Active pharmaceutical ingredient content Formulation development

Sedation-to-Anticholinergic Ratio: Clemastine Offers a Distinct Central Nervous System Side Effect Profile vs. Diphenhydramine

According to the MSD Manual classification of antihistamine side effect profiles, clemastine and diphenhydramine both exhibit 'Strong' anticholinergic effects, but they diverge markedly in their sedation potential: clemastine produces 'Moderate' drowsiness while diphenhydramine produces 'Extreme' drowsiness [1]. By comparison, chlorpheniramine exhibits 'Moderate' anticholinergic effects and only 'Some' drowsiness—a profile differentiated from clemastine on both dimensions [1]. The mechanistic basis for this dissociation lies partly in clemastine's receptor selectivity profile: its H1 receptor affinity (Ki = 0.23–0.26 nM) is approximately 62-fold higher than its muscarinic receptor affinity (Ki = 16 nM), and it shows even greater selectivity over sigma and α₂-adrenergic receptors [2][3]. This polypharmacology enables clemastine to achieve therapeutic H1 blockade at doses that produce less sedation than diphenhydramine, despite both compounds crossing the blood-brain barrier.

Sedation profile Anticholinergic burden CNS penetration

Optimal Research and Industrial Application Scenarios for Clemastine Hydrochloride Based on Quantitative Evidence


In Vitro and In Vivo CNS Remyelination Research

Clemastine hydrochloride is the preferred chemical probe for oligodendrocyte progenitor cell (OPC) differentiation and remyelination studies, uniquely supported by positive Phase 2 clinical trial data from the ReBUILD trial (VEP latency reduction of 1.7 ms/eye, p = 0.0048) [1]. No other antihistamine has been validated in a human remyelination RCT. For in vitro OPC differentiation assays, clemastine's functional antimuscarinic activity (mAChR Ki = 16 nM) at concentrations that also achieve H1 blockade (H1 Ki = 0.26 nM) provides a dual-target pharmacology that drives remyelination via M1 receptor antagonism [2]. The hydrochloride salt form's aqueous solubility advantage over the fumarate simplifies preparation of dosing solutions for in vivo rodent studies, where doses of 10–30 mg/kg are commonly employed [3]. Researchers should apply the 1.21× gravimetric correction factor when translating protocols developed for the fumarate salt to the hydrochloride form [4].

Allergic Inflammation and H1 Receptor Pharmacology Studies Requiring High-Potency Antagonism

For experiments requiring maximal H1 receptor blockade at minimal compound concentrations, clemastine hydrochloride is the superior choice among first-generation ethanolamine antihistamines. Its H1 binding affinity (Ki = 0.23–0.26 nM) exceeds that of diphenhydramine (Ki = 11.9 nM) by approximately 52-fold and chlorpheniramine (Ki = 1.4 nM) by approximately 6-fold, with corresponding functional superiority in HL-60 cell calcium mobilization assays (clemastine IC₅₀ = 3 nM vs. diphenhydramine IC₅₀ = 100 nM) [5][6]. This potency advantage allows researchers to achieve complete H1 receptor occupancy in cell-based assays at sub-micromolar concentrations where off-target effects (including P2X7 receptor positive allosteric modulation and hERG channel inhibition) are minimized. For mast cell degranulation and histamine release assays, clemastine's 33-fold functional advantage over diphenhydramine provides superior signal-to-noise characteristics [6].

CYP2D6-Mediated Drug-Drug Interaction Screening and Polypharmacy Studies

Clemastine hydrochloride serves as a critical tool compound in CYP2D6 drug-drug interaction (DDI) panels, where its Ki of approximately 2 μM for CYP2D6 inhibition makes it the most potent inhibitor among classic H1 antihistamines—approximately 5.5-fold more potent than diphenhydramine or chlorpheniramine (Ki ≈ 11 μM each) [7]. This property makes clemastine an essential inclusion in in vitro DDI screening cascades where antihistamine co-medication is being evaluated alongside CYP2D6 substrates such as metoprolol, venlafaxine, tamoxifen, or codeine. Conversely, for studies where CYP2D6 interaction must be minimized (e.g., metabolic stability assays using CYP2D6-expressing hepatocyte models), diphenhydramine or chlorpheniramine may be preferable alternatives given their significantly weaker inhibition—a selection decision that must be explicitly documented in experimental protocols [7].

Anti-SARS-CoV-2 Drug Repurposing and Antiviral Screening

Clemastine has been identified as the most potent anti-SARS-CoV-2 compound among histamine receptor antagonists in an approved-drug repurposing screen, with an EC₅₀ of 0.95 ± 0.83 μM against SARS-CoV-2 in infected Vero E6 cells and a CC₅₀ >20 μM, yielding a selectivity index >21 [8]. This antiviral activity is independent of its canonical H1 receptor antagonism and is attributed to inhibition of viral entry. For laboratories conducting antiviral drug repurposing screens, clemastine hydrochloride provides a well-characterized positive control with established safety pharmacology, a defined pharmacokinetic profile (t₁/₂ = 21.3 hours, oral bioavailability = 39.2%), and readily available commercial sourcing [9]. The hydrochloride salt form's improved aqueous solubility relative to the fumarate facilitates preparation of consistent dosing solutions for in vitro antiviral assays at concentrations spanning the EC₅₀–CC₅₀ range [4].

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